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Executive Summary
Navafenterol saccharinate (AZD8871) is a novel, inhaled, long-acting dual-pharmacology

bronchodilator currently under investigation for the treatment of chronic obstructive pulmonary

disease (COPD) and asthma. As a single molecule that combines potent muscarinic M3

receptor antagonist and β2-adrenergic receptor agonist (MABA) activities, navafenterol offers

the potential for enhanced bronchodilation compared to monotherapies by targeting two distinct

pathways involved in airway smooth muscle contraction. This technical guide provides an in-

depth overview of the early-phase research on navafenterol, summarizing key preclinical and

clinical data, detailing experimental methodologies, and visualizing its mechanism of action and

study designs.

Mechanism of Action
Navafenterol functions as a MABA, exerting its therapeutic effect through two distinct signaling

pathways in airway smooth muscle cells.
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Figure 1: Navafenterol's Dual Signaling Pathway.

As a muscarinic antagonist, navafenterol inhibits the binding of acetylcholine to M3 receptors

on airway smooth muscle, preventing Gq protein-mediated signaling that leads to increased

intracellular calcium and subsequent bronchoconstriction. Concurrently, as a β2-adrenergic

agonist, it stimulates Gs protein-coupled β2-adrenergic receptors, leading to increased cyclic

adenosine monophosphate (cAMP) levels, activation of Protein Kinase A, and ultimately,

smooth muscle relaxation and bronchodilation.

Preclinical Research
In Vitro Receptor Binding and Functional Activity
Navafenterol has demonstrated high affinity and potency at human muscarinic and β2-

adrenergic receptors.[1] In vitro studies have also confirmed its dual functional activity in

isolated tissues.[1]
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Target Receptor Parameter Value Assay Type

Human Muscarinic M1 pIC50 9.9 Radioligand Binding

Human Muscarinic M2 pIC50 9.9 Radioligand Binding

Human Muscarinic M3 pIC50 9.5 Radioligand Binding

Human Muscarinic M4 pIC50 10.4 Radioligand Binding

Human Muscarinic M5 pIC50 8.8 Radioligand Binding

Human β1-

Adrenoceptor
pEC50 9.0 Functional Assay

Human β2-

Adrenoceptor
pEC50 9.5 Functional Assay

Human β3-

Adrenoceptor
pEC50 8.7 Functional Assay

Guinea Pig Trachea

(M3)
pIC50 8.6

Functional Assay

(EFS)

Guinea Pig Trachea

(β2)
pEC50 8.8

Functional Assay

(Spontaneous Tone)

Table 1: In Vitro

Receptor Binding and

Functional Activity of

Navafenterol.[1]

Navafenterol exhibits kinetic selectivity for the M3 receptor over the M2 receptor, with half-lives

of 4.97 hours and 0.46 hours, respectively.[1] It is also selective for the β2-adrenoceptor over

the β1 and β3 subtypes by 3- and 6-fold, respectively.[1]

Experimental Protocols: In Vitro Assays
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Figure 2: Representative Radioligand Binding Assay Workflow.
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Objective: To determine the binding affinity (IC50) of navafenterol for muscarinic and β-

adrenergic receptor subtypes.

Materials:

Cell membranes from Chinese Hamster Ovary (CHO) cells stably expressing recombinant

human M1-M5 or β1-β3 receptors.

Radioligands (e.g., [³H]-N-methylscopolamine for muscarinic receptors; [¹²⁵I]-cyanopindolol

for β-adrenergic receptors).

Navafenterol saccharinate.

Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

Glass fiber filter plates.

Scintillation fluid.

Procedure:

Cell membranes are incubated in a 96-well plate with a fixed concentration of the

appropriate radioligand and a range of concentrations of navafenterol.

Non-specific binding is determined in the presence of a high concentration of a known

non-radioactive ligand (e.g., atropine for muscarinic receptors).

The incubation is carried out at room temperature for a defined period (e.g., 60-120

minutes) to reach equilibrium.

The reaction is terminated by rapid filtration through glass fiber filter plates using a cell

harvester. This separates the receptor-bound radioligand from the free radioligand.

The filters are washed multiple times with ice-cold assay buffer to minimize non-specific

binding.

Scintillation fluid is added to the dried filters, and the radioactivity is quantified using a

scintillation counter.
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The data are analyzed using non-linear regression to generate competition curves and

calculate the IC50 values, which are then converted to pIC50 (-log(IC50)).

Start
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prepare tracheal ring segments

Mount tracheal rings in organ baths
containing Krebs-Henseleit solution,

gassed with 95% O₂ / 5% CO₂ at 37°C

Allow tissues to equilibrate under
a resting tension (e.g., 1g)

Induce contraction using electrical
field stimulation (EFS) or a

pharmacological agent (e.g., histamine)

Add cumulative concentrations of
Navafenterol to assess relaxation (agonist effect)

or pre-incubate to assess inhibition
of contraction (antagonist effect)

Measure changes in isometric tension
using a force transducer

Construct concentration-response curves
and calculate EC50/IC50 values
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Figure 3: Isolated Guinea Pig Trachea Functional Assay Workflow.

Objective: To assess the dual functional activity of navafenterol as both a muscarinic

antagonist and a β2-agonist in a physiologically relevant tissue.

Materials:

Guinea pig tracheas.

Krebs-Henseleit solution.

Organ bath system with force transducers.

Electrical field stimulation (EFS) electrodes.

Contractile agents (e.g., acetylcholine, histamine).

Navafenterol saccharinate.

Procedure:

Tracheal rings are prepared and mounted in organ baths containing gassed Krebs-

Henseleit solution at 37°C.

The tissues are allowed to equilibrate under a resting tension.

To assess muscarinic antagonism: Contractions are induced by EFS, which stimulates

cholinergic nerves to release acetylcholine. Concentration-response curves to EFS are

generated in the absence and presence of increasing concentrations of navafenterol to

determine its inhibitory effect (pIC50).

To assess β2-agonism: The intrinsic tone of the tracheal smooth muscle is measured, or a

submaximal contraction is induced with a spasmogen like histamine. Cumulative

concentrations of navafenterol are then added to measure the relaxation response and

determine its potency (pEC50).
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Changes in tissue tension are recorded, and concentration-response curves are plotted to

calculate potency and efficacy values.

Clinical Research: Phase I and IIa Studies
Early-phase clinical trials have evaluated the safety, tolerability, pharmacokinetics (PK), and

pharmacodynamics (PD) of inhaled navafenterol in healthy volunteers, patients with mild

asthma, and patients with moderate-to-severe COPD.

Phase I Studies
A randomized, single-blind, placebo-controlled, single-ascending-dose study (NCT02573155,

Part 1) in patients with mild asthma demonstrated that navafenterol was generally well

tolerated at doses from 50 to 2100 μg.[2] It exhibited a rapid onset of action (within 5 minutes)

and sustained bronchodilation for 24-36 hours at doses ≥200 μg.[2]

Another Phase I study (NCT02573155, Part 2) in patients with moderate-to-severe COPD,

which was a randomized, five-way crossover study, showed that single doses of navafenterol

(400 μg and 1800 μg) resulted in statistically significant improvements in trough Forced

Expiratory Volume in 1 second (FEV1) compared to placebo.[3][4]
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Parameter
Navafenterol

400 µg

Navafenterol

1800 µg

Indacaterol

150 µg

Tiotropium

18 µg
Placebo

Change from

Baseline in

Trough FEV1

(L) on Day 2

0.111 0.210 0.141 0.145 -

p-value vs

Placebo
<0.0001 <0.0001 <0.0001 <0.0001 -

LS Mean

Difference vs

Indacaterol

(L)

-
0.069

(p<0.05)
- - -

LS Mean

Difference vs

Tiotropium (L)

-
0.065

(p<0.05)
- - -

Treatment-

Emergent

Adverse

Events (%)

52.9% 22.6% 34.4% 37.5% 37.5%

Table 2: Key

Pharmacodyn

amic and

Safety Data

from Phase I

Study in

COPD

(NCT025731

55, Part 2).[3]

[4]

Pharmacokinetic analysis from Phase I studies revealed that plasma concentrations of

navafenterol increased in a dose-proportional manner, peaking approximately 1 hour post-

dose, with a terminal elimination half-life ranging from 15.96 to 23.10 hours.[2]
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Dose tmax (median, h) Cmax (pg/mL) Terminal Half-life (h)

400 µg 1.0 199.3 12.9 - 14.2

1800 µg 2.0 810.8 12.9 - 14.2

Table 3:

Pharmacokinetic

Parameters of

Navafenterol in COPD

Patients.[5]

Phase IIa Study
A Phase IIa, randomized, double-blind, three-way crossover study (NCT03645434) compared

once-daily navafenterol 600 µg with placebo and an active comparator (umeclidinium/vilanterol,

UMEC/VI) over 14 days in patients with moderate-to-severe COPD.[6][7]
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Parameter Navafenterol 600 µg
UMEC/VI (62.5/25

µg)
Placebo

Change from Baseline

in Trough FEV1 (L) on

Day 15

0.202 (vs Placebo)
-0.046 (vs

Navafenterol)
-

p-value <0.0001 (vs Placebo)
0.075 (vs

Navafenterol)
-

Change from Baseline

in Peak FEV1 (L) on

Day 14

0.388 (vs Placebo) 0.326 (vs Placebo) -

p-value <0.0001 (vs Placebo) <0.0001 (vs Placebo) -

LS Mean Difference

(Navafenterol vs

UMEC/VI) (L)

0.062 (p=0.0385) - -

Treatment-Emergent

Adverse Events (%)
55.7% 55.1% 51.5%

Table 4: Key Efficacy

and Safety Data from

Phase IIa Study in

COPD

(NCT03645434).[6][7]

The study concluded that once-daily navafenterol was well-tolerated and demonstrated similar

improvements in lung function and COPD-related symptoms compared to the established

LAMA/LABA combination.[6][7]

Experimental Protocol: Phase IIa Clinical Trial
(NCT03645434)
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Figure 4: Workflow of the Phase IIa Crossover Clinical Trial (NCT03645434).
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Study Design: A multicenter, randomized, double-blind, double-dummy, three-way complete

crossover study.[7]

Patient Population: Men and women aged 40-85 years with a clinical diagnosis of moderate-

to-severe COPD.

Treatments:

Navafenterol 600 µg, once daily via dry powder inhaler.

Umeclidinium/vilanterol (62.5 µg/25 µg), once daily via Ellipta inhaler.

Placebo, once daily.

Study Periods: Each participant received all three treatments over three separate 14-day

treatment periods, separated by washout periods of 42 to 49 days.

Primary Endpoint: Change from baseline in trough FEV1 on Day 15.[7]

Secondary Endpoints: Included change from baseline in peak FEV1, changes in symptom

scores (Breathlessness, Cough and Sputum Scale - BCSS; COPD Assessment Tool - CAT),

safety, and pharmacokinetics.[7]

Statistical Analysis: A mixed model for crossover designs was used to analyze the primary

and secondary efficacy endpoints.[8]

Conclusion
The early-phase research on navafenterol saccharinate has established its profile as a

potent, long-acting MABA with a rapid onset of action. Preclinical data confirm its dual

mechanism of action at the molecular and tissue levels. Phase I and IIa clinical trials have

demonstrated its potential for clinically meaningful and sustained bronchodilation in patients

with obstructive airways diseases, with a safety and tolerability profile comparable to existing

therapies. These promising early-phase results support the continued investigation of

navafenterol in larger, longer-term clinical trials to fully establish its efficacy and safety in the

management of COPD and asthma.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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